(2S)-2-(5-Chloro-3-fluorophenyl)piperidine
CAS No.: 1212955-17-3
Cat. No.: VC4284056
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212955-17-3 |
---|---|
Molecular Formula | C11H13ClFN |
Molecular Weight | 213.68 |
IUPAC Name | (2S)-2-(3-chloro-5-fluorophenyl)piperidine |
Standard InChI | InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1 |
Standard InChI Key | FTAXWCKZGYGUSF-NSHDSACASA-N |
SMILES | C1CCNC(C1)C2=CC(=CC(=C2)Cl)F |
Introduction
Structural Characterization and Stereochemical Significance
The compound features a piperidine ring substituted at the 2-position with a 5-chloro-3-fluorophenyl group. X-ray crystallography studies confirm its three-dimensional conformation, revealing a chair-like piperidine ring with equatorial positioning of the aryl substituent . The (2S) stereochemistry is critical for its biological interactions, as enantiomeric specificity often dictates binding affinities to target proteins .
Key Structural Features:
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Chiral Center: The (2S) configuration ensures optimal spatial alignment for molecular recognition.
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Aromatic Substitution: The 5-chloro-3-fluorophenyl group introduces electronic effects (e.g., electron withdrawal) that influence reactivity and solubility .
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution
A common synthetic strategy involves nucleophilic substitution, where piperidine acts as a nucleophile attacking halogenated benzene derivatives. For example, reacting 3-chloro-2-butanone with ammonium acetate and aryl aldehydes under acidic conditions yields piperidin-4-one intermediates, which are subsequently reduced to piperidines .
Asymmetric Catalysis
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 213.68 g/mol | |
Boiling Point | 251.1 ± 40.0 °C (predicted) | |
Density | 1.209 ± 0.06 g/cm³ (predicted) | |
pKa | 9.10 ± 0.10 (predicted) | |
Solubility | Low in water; soluble in DMSO |
The compound’s lipophilicity (logP ≈ 2.8) and moderate basicity (pKa ~9.1) suggest favorable membrane permeability, aligning with its potential as a CNS-active agent .
Biological Activity and Pharmacological Applications
MDM2 Inhibition
Structural analogs, such as spirooxindoles, demonstrate high affinity for MDM2 (Ki <1 nM), a negative regulator of p53. This interaction stabilizes p53, triggering apoptosis in cancer cells .
Antimicrobial Activity
Chlorinated piperidines show moderate activity against E. coli (MIC = 5 µM), attributed to sulfonamide and halogen substituents enhancing target binding .
Computational and Pharmacokinetic Insights
Molecular Docking
Docking studies with proteins (PDB: 6FS1, 5N21) reveal strong interactions via:
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Hydrogen Bonds: Between the piperidine nitrogen and Thr26 residue.
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Halogen Bonds: Chlorine and fluorine atoms with hydrophobic pockets .
ADMET Predictions
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